Benzene, 1-bromo-3-(trifluoroethenyl)-

Physical property differentiation Distillation behavior Monomer purification

Benzene, 1-bromo-3-(trifluoroethenyl)- (also known as m-bromo-α,β,β-trifluorostyrene or 1-bromo-3-(1,2,2-trifluoroethenyl)benzene) is a halogenated α,β,β-trifluorostyrene derivative with molecular formula C₈H₄BrF₃ and molecular weight 237.02 g/mol. The compound features an aryl bromide at the meta position and a trifluorovinyl (–CF=CF₂) substituent on the benzene ring, placing it within the class of fluorinated styrenic monomers and aryl halide cross-coupling substrates.

Molecular Formula C8H4BrF3
Molecular Weight 237.02 g/mol
CAS No. 58174-57-5
Cat. No. B14616189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-bromo-3-(trifluoroethenyl)-
CAS58174-57-5
Molecular FormulaC8H4BrF3
Molecular Weight237.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=C(F)F)F
InChIInChI=1S/C8H4BrF3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H
InChIKeyDHDQPMJHWWXTCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(trifluoroethenyl)benzene (CAS 58174-57-5) – A meta-Bromo-Functionalized α,β,β-Trifluorostyrene Building Block for Fluoropolymer and Cross-Coupling Research


Benzene, 1-bromo-3-(trifluoroethenyl)- (also known as m-bromo-α,β,β-trifluorostyrene or 1-bromo-3-(1,2,2-trifluoroethenyl)benzene) is a halogenated α,β,β-trifluorostyrene derivative with molecular formula C₈H₄BrF₃ and molecular weight 237.02 g/mol [1]. The compound features an aryl bromide at the meta position and a trifluorovinyl (–CF=CF₂) substituent on the benzene ring, placing it within the class of fluorinated styrenic monomers and aryl halide cross-coupling substrates [2]. Its physicochemical properties—including a boiling point of 57 °C at 8 Torr and a density of 1.6320 g/cm³ [1]—reflect the influence of both bromine and perfluorinated vinyl substitution. The compound was first characterized alongside its m-chloro analog in a 1976 study that reported foundational physicochemical data for nuclear-halogenated α,β,β-trifluorostyrenes [3].

Why 1-Bromo-3-(trifluoroethenyl)benzene Cannot Be Replaced by Generic Trifluorostyrenes or Simple Aryl Bromides


Generic substitution fails because 1-bromo-3-(trifluoroethenyl)benzene uniquely combines two orthogonal reactive handles—a meta-aryl bromide for transition-metal-catalyzed cross-coupling and a trifluorovinyl group capable of thermal [2+2] cyclodimerization—within a single small-molecule scaffold [1][2]. Unsubstituted α,β,β-trifluorostyrene (CAS 447-14-3) lacks the aryl halide functionality needed for downstream diversification via Suzuki-Miyaura, Heck, or Sonogashira reactions. Conversely, simple meta-bromo-substituted aromatics such as 1-bromo-3-(trifluoromethyl)benzene possess only a saturated –CF₃ group, which cannot undergo the perfluorocyclobutane (PFCB)-forming thermal dimerization that is the basis for an entire class of high-performance fluoropolymers [2]. The m-chloro analog (m-chloro-α,β,β-trifluorostyrene) shares the same architecture but differs in halogen-dependent reactivity—aryl bromides generally exhibit superior oxidative addition kinetics with Pd(0) catalysts compared to aryl chlorides [3]. The ether-linked analog 4-[(α,β,β-trifluorovinyl)oxy]bromobenzene (TFVOBB) introduces an oxygen spacer that alters monomer electronics, solubility, and polymer backbone flexibility relative to the directly attached trifluorovinyl group of the title compound [2].

Quantitative Differentiation Evidence for 1-Bromo-3-(trifluoroethenyl)benzene vs. Structural Analogs


Boiling Point and Density Elevation vs. Unsubstituted α,β,β-Trifluorostyrene

The introduction of a meta-bromo substituent markedly increases both boiling point (at reduced pressure) and liquid density relative to the parent α,β,β-trifluorostyrene (TFS). The target compound has a reported boiling point of 57 °C at 8 Torr and a density of 1.6320 g/cm³ [1], whereas unsubstituted TFS (CAS 447-14-3) boils at 68 °C at 75 mmHg (approximately 68 °C at 75 Torr) with a density of 1.22 g/cm³ [2]. The density increase of approximately 0.41 g/cm³ (a ~34% increase) is consistent with the addition of the heavy bromine atom and reflects the compound's higher molecular weight (237.02 vs. 158.12 g/mol).

Physical property differentiation Distillation behavior Monomer purification

Lipophilicity Increase (LogP) vs. Unsubstituted Trifluorostyrene

The meta-bromo substituent increases the calculated octanol-water partition coefficient relative to unsubstituted α,β,β-trifluorostyrene. The target compound has an XLogP3 value of 3.3 (with a separately computed LogP of 3.9837 reported by another database ), compared to a LogP of approximately 3.22 for the unsubstituted parent (CAS 447-14-3) . The increase of 0.08–0.76 log units (XLogP3 vs. experimentally derived LogP ranges) indicates enhanced lipophilicity conferred by the bromine atom.

Lipophilicity LogP Partition coefficient Drug design Monomer hydrophobicity

Meta-Bromo Regiochemistry Enables Orthogonal Cross-Coupling Diversification While Preserving Trifluorovinyl Reactivity

The meta-bromo substituent on the aromatic ring serves as an independent reactive site for palladium-catalyzed cross-coupling without compromising the trifluorovinyl group. The Duric et al. (2012) methodology demonstrates that lithium trimethoxy(trifluorovinyl)borate undergoes efficient Pd(0)-catalyzed Suzuki-Miyaura coupling with aryl bromides to generate α,β,β-trifluorostyrene derivatives [1]. While this study utilized aryl bromides as coupling partners with a trifluorovinyl borate nucleophile, the reverse polarity approach—using the title compound as the aryl bromide electrophile with diverse aryl boronic acids—is an established and predictable transformation class for aryl bromides [2]. In contrast, the m-chloro analog would be expected to undergo slower oxidative addition with Pd(0) (general reactivity trend: I > Br >> Cl for Ar–X oxidative addition) [3]. The directly attached trifluorovinyl group (as opposed to the ether-linked –OCF=CF₂ in TFVOBB) retains the ability to undergo thermal [2+2] cyclodimerization to form perfluorocyclobutane (PFCB) linkages [2].

Suzuki-Miyaura coupling Aryl bromide reactivity Trifluorovinyl borate Palladium catalysis Orthogonal functionalization

Established Multi-Step Synthetic Route with Quantified Yield Data

A documented multi-step synthetic route to 1-bromo-3-(trifluoroethenyl)benzene has been reported with intermediate yields at each step. The synthesis proceeds via bromination of the precursor, followed by fluorination with diethylaminosulfur trifluoride (DAST) in CH₂Cl₂ at –70 to 20 °C (76% yield), and subsequent dehydrohalogenation using lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran at 20 °C for 0.5 h (69% yield) . An alternative literature route involves Zn-mediated dehalogenation in diethyl ether/ethanol under heating, starting from 1-bromo-3-(1,2-dibromo-1,2,2-trifluoroethyl)benzene (CAS 58174-55-3) as the immediate precursor [1]. The overall two-step yield of approximately 52% (76% × 69%) provides a benchmark for evaluating the synthetic accessibility relative to alternative trifluorostyrene monomers that may require more exotic reagents such as perfluoroalkenylzinc species prepared from tetrafluoroethylene [2].

Synthetic accessibility Multi-step synthesis Yield optimization Dehydrohalogenation

Positional Isomerism: Meta-Bromo vs. Para-Bromo Trifluorostyrene Derivatives in Polymer Architecture

The meta-bromo regiochemistry of the title compound distinguishes it from para-substituted bromo-trifluorostyrene isomers (e.g., 4-bromo-α,β,β-trifluorostyrene) and from ether-linked analogs such as 4-[(α,β,β-trifluorovinyl)oxy]bromobenzene, which has been extensively studied for radical copolymerization with vinylidene fluoride (VDF) [1]. In PFCB polymer synthesis, meta-substitution introduces a 120° bond angle at the aromatic ring, producing different chain-chain spacing and free volume distribution compared to the 180° linear geometry of para-substituted analogs [2]. The Souzy review explicitly categorizes α,β,β-trifluorostyrenes functionalized by halogen groups as a distinct monomer subclass from the [(trifluorovinyl)oxy]benzene series, noting that the direct attachment of the trifluorovinyl group (as in the title compound) versus ether linkage produces monomers with different homopolymerization and copolymerization behavior [2]. The meta-bromo positioning also minimizes steric hindrance during Pd-catalyzed cross-coupling compared to ortho-substituted analogs, while providing a different spatial orientation of further functional groups than para-substituted variants.

Regioisomerism Polymer topology Meta-substitution PFCB polymers Cross-linking density

Recommended Research and Industrial Application Scenarios for 1-Bromo-3-(trifluoroethenyl)benzene


Synthesis of Perfluorocyclobutane (PFCB) Aryl Ether Polymers with Pendant Bromo Functionality for Post-Polymerization Modification

The trifluorovinyl group of the title compound can undergo thermal [2+2] cyclodimerization at 150–200 °C to form perfluorocyclobutane rings, creating a fluorinated polymer backbone [1]. The pendant meta-bromo group remains intact during this step-growth polymerization and can subsequently be functionalized via Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce chromophores, ion-exchange groups, or cross-linking moieties. This two-stage approach—polymerization followed by post-modification—is supported by the established chemistry of aryl trifluorovinyl ether monomers and their PFCB polymers [1]. The meta regiochemistry provides a 120° kink angle in the polymer backbone, which may be exploited to tune chain packing and free volume.

Medicinal Chemistry Library Synthesis via Orthogonal Trifluorovinyl and Aryl Bromide Reactivity

In drug discovery, the trifluorovinyl group serves as a metabolically stable, electron-withdrawing bioisostere that can modulate target binding and pharmacokinetic properties [1]. The aryl bromide permits late-stage diversification through palladium-catalyzed cross-coupling to generate arrays of trifluorostyrene-containing analogs. The XLogP3 of 3.3 positions the compound in a lipophilicity range suitable for CNS drug candidates, while the higher density relative to non-brominated analogs may affect formulation properties. The documented synthetic accessibility via DAST/LHMDS chemistry (76% and 69% step yields) supports multi-gram preparation for lead optimization programs.

Fluorinated Ion-Exchange Membrane Precursor Development

α,β,β-Trifluorostyrene derivatives are established monomers for proton-exchange membranes in fuel cell applications [1]. The title compound can be copolymerized with unsubstituted TFS or other fluorinated olefins to introduce bromine atoms that serve as sites for subsequent sulfonation or phosphonation to generate ion-conducting functionalities. The meta-bromo positioning may yield membranes with different ion-cluster morphology compared to para-substituted analogs, potentially affecting proton conductivity and water uptake. The higher density and altered hydrophobicity of the brominated monomer also influence the copolymerization reactivity ratios with comonomers such as vinylidene fluoride [1].

Synthesis of SF₅-Containing Trifluorostyrene Derivatives via Bromine Displacement

The m-bromo substituent can serve as a precursor to pentafluorosulfanyl (SF₅) groups through halogen-exchange or cross-coupling methodologies, yielding m-SF₅-α,β,β-trifluorostyrene—a monomer of interest for ultra-hydrophobic and high-dielectric polymer applications [1]. The SF₅ group has a similar electron-withdrawing effect to CF₃ but is significantly more lipophilic and sterically demanding. The meta positioning of the bromine atom means the resulting SF₅ group would be located at the meta position relative to the trifluorovinyl polymerizable unit, providing a distinct electronic environment compared to para-substituted monomers. This application is supported by literature precedent for SF₅Br addition to trifluorostyrene derivatives .

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